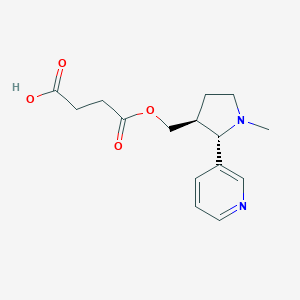

rac-trans 3'-Hydroxymethylnicotine Hemisuccinate

Description

Properties

IUPAC Name |

4-[[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-17-8-6-12(10-21-14(20)5-4-13(18)19)15(17)11-3-2-7-16-9-11/h2-3,7,9,12,15H,4-6,8,10H2,1H3,(H,18,19)/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTKSOUZGGAJEJ-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1C2=CN=CC=C2)COC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]([C@H]1C2=CN=CC=C2)COC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468456 | |

| Record name | rac-trans 3'-Hydroxymethylnicotine Hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207282-59-4 | |

| Record name | rac-trans 3'-Hydroxymethylnicotine Hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded protocol for the synthesis of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate. As a compound of significant interest for the development of immunogens for nicotine antibodies, a robust and reproducible synthetic method is paramount. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen methodologies, ensuring both scientific integrity and practical applicability in a research and development setting.

Introduction

rac-trans-3'-Hydroxymethylnicotine Hemisuccinate is a derivative of nicotine designed to serve as a hapten. When conjugated to a carrier protein, it can elicit an immune response, leading to the production of antibodies specific to nicotine. This approach is a cornerstone of therapeutic strategies aimed at treating nicotine addiction. The hemisuccinate linker provides a crucial carboxylic acid functionality, enabling covalent attachment to carrier proteins. The rac-trans stereochemistry refers to a racemic mixture of the trans diastereomer, which is often sufficient for initial immunological studies.

This guide details a two-part synthetic strategy:

-

Synthesis of the precursor alcohol, rac-trans-3'-Hydroxymethylnicotine, from cotinine.

-

Esterification of the precursor with succinic anhydride to yield the final hemisuccinate product.

Part 1: Synthesis of rac-trans-3'-Hydroxymethylnicotine

The synthesis of the key intermediate, rac-trans-3'-Hydroxymethylnicotine, is a multi-step process commencing from the readily available nicotine metabolite, cotinine. The strategy involves the introduction of a carboxyl group at the 3' position of the pyrrolidinone ring, followed by the reduction of both the lactam and the newly introduced carboxylic acid.

Step 1.1: Synthesis of rac-trans-3'-Carboxycotinine

The initial step involves the carboxylation of cotinine at the 3' position. This is achieved through deprotonation with a strong, non-nucleophilic base to form an enolate, which is then quenched with carbon dioxide.

Reaction Scheme:

Figure 1: Carboxylation of Cotinine.

Experimental Protocol:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.1 eq.) dropwise. Stir the solution for 30 minutes at -78 °C.

-

Enolate Formation: Dissolve cotinine (1.0 eq.) in anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature to ensure complete enolate formation.

-

Carboxylation: Add an excess of crushed dry ice (solid CO2) to the reaction mixture in one portion. The reaction is highly exothermic, so maintain vigorous stirring.

-

Quench and Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of water. Acidify the aqueous layer to a pH of approximately 3-4 with 1M HCl.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Insights: The use of LDA, a strong, sterically hindered base, is critical to selectively deprotonate the 3' position of cotinine without competing nucleophilic attack at the carbonyl group. Quenching with CO2 introduces the carboxylic acid functionality. The trans stereochemistry is generally the thermodynamically favored product.

Step 1.2: Reduction of rac-trans-3'-Carboxycotinine to rac-trans-3'-Hydroxymethylnicotine

The second step involves the simultaneous reduction of the lactam (amide) and the carboxylic acid functionalities of rac-trans-3'-Carboxycotinine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is required for this transformation. Sodium borohydride (NaBH4) is generally not strong enough to reduce amides or carboxylic acids under standard conditions[1][2].

Reaction Scheme:

Figure 2: Reduction to the Target Alcohol.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH4, excess, e.g., 3-4 eq.) in anhydrous THF. Cool the suspension to 0 °C.

-

Addition of Reactant: Dissolve rac-trans-3'-Carboxycotinine (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH4 suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours (monitor by TLC).

-

Quench and Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH4 used. This procedure is crucial for the safe decomposition of excess LiAlH4 and results in a granular precipitate that is easy to filter.

-

Isolation: Filter the resulting precipitate and wash it thoroughly with THF. Combine the filtrate and washes.

-

Purification: Dry the combined organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, often using a mobile phase containing a small amount of amine (e.g., triethylamine) to prevent tailing.

Causality and Insights: LiAlH4 is a potent source of hydride ions, capable of reducing both the amide bond of the pyrrolidinone ring and the carboxylic acid to the corresponding amine and primary alcohol, respectively. The specific work-up procedure is a well-established method for safely handling LiAlH4 quenches and simplifying product isolation.

Part 2: Synthesis of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate

The final step is the esterification of the primary alcohol of rac-trans-3'-Hydroxymethylnicotine with succinic anhydride to form the desired hemisuccinate. A mild and efficient method for this is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst[3][4][5][6]. This method is particularly well-suited for reactions that may be sluggish or require harsh conditions with other esterification protocols[5][7].

Reaction Scheme:

Figure 3: Steglich Esterification.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve rac-trans-3'-Hydroxymethylnicotine (1.0 eq.), succinic anhydride (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (CH2Cl2).

-

Addition of Coupling Agent: Cool the solution to 0 °C and add a solution of DCC (1.1 eq.) in anhydrous CH2Cl2 dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

-

Work-up: Filter off the DCU precipitate and wash it with a small amount of CH2Cl2.

-

Extraction: Wash the filtrate sequentially with 0.5 M HCl and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure hemisuccinate.

Causality and Insights: The Steglich esterification proceeds through the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid (formed in situ from the anhydride and trace water or the alcohol) and DCC. DMAP acts as a nucleophilic catalyst, forming an even more reactive acylpyridinium species, which is then readily attacked by the alcohol. This mild procedure avoids the need for high temperatures or strongly acidic or basic conditions, which could lead to side reactions or degradation of the nicotine derivative.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purification Method |

| rac-trans-3'-Carboxycotinine | C11H12N2O3 | 220.23 | 50-70% | Column Chromatography (Silica Gel) |

| rac-trans-3'-Hydroxymethylnicotine | C11H16N2O | 192.26 | 60-80% | Column Chromatography (Silica Gel with Et3N) |

| rac-trans-3'-Hydroxymethylnicotine Hemisuccinate | C15H20N2O4 | 292.33 | 70-90% | Column Chromatography (Silica Gel) |

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight of the products.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely cited synthetic methodologies in organic chemistry. The success of each step can be validated by in-process monitoring using Thin Layer Chromatography (TLC). The final product's identity and purity, confirmed by the analytical methods mentioned above, serve as the ultimate validation of the synthesis. For immunological applications, further characterization, such as conjugation efficiency to a carrier protein and subsequent antibody titer determination, will provide functional validation.

References

- Jacob, P., 3rd, Shulgin, A. T., & Benowitz, N. L. (1990). Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine. Metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective. Journal of Medicinal Chemistry, 33(7), 1888–1891.

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

- Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068.

- König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798.

-

Steglich Esterification. In Wikipedia. Retrieved from [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). In Master Organic Chemistry. Retrieved from [Link]

-

Sodium Borohydride. In The Common Organic Chemistry. Retrieved from [Link]

-

Steglich Esterification. In Organic Chemistry Portal. Retrieved from [Link]

-

Succinic anhydride esterification won't go forward. In Chemistry Stack Exchange. Retrieved from [Link]

- S. S. Bari, et al. (2022).

- B. Neises and W. Steglich. "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate". Organic Syntheses; Collected Volumes, vol. 7, p. 93.

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Retrieved from [Link]1]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Sodium Borohydride [commonorganicchemistry.com]

- 3. Extraction and Purification of Nicotine from Tobacco Rhizomes by Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine. Metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of 3'-Hydroxymethylnicotine Derivatives: A Field in Need of Exploration

For Immediate Release

[City, State] – January 12, 2026 – While the quest for novel therapeutics targeting nicotinic acetylcholine receptors (nAChRs) continues to be a fertile ground for drug discovery, a comprehensive understanding of the mechanism of action for 3'-Hydroxymethylnicotine derivatives remains largely uncharted territory. Despite the critical role of nAChRs in a range of neurological and physiological processes, and the extensive research into various nicotine analogs, specific and detailed public data on the synthesis, binding affinities, and functional activities of 3'-Hydroxymethylnicotine and its related compounds are conspicuously absent from the current scientific literature. This knowledge gap presents both a challenge and a significant opportunity for researchers and drug development professionals.

Nicotinic acetylcholine receptors are ligand-gated ion channels that are pivotal in synaptic transmission in the central and peripheral nervous systems. Their modulation by various ligands can lead to therapeutic benefits in conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The structure of nicotine has served as a scaffold for the development of a multitude of analogs, with modifications aimed at enhancing subtype selectivity, potency, and therapeutic efficacy while minimizing adverse effects.

Structure-activity relationship (SAR) studies on nicotine analogs have provided some foundational insights. It is generally understood that modifications to the pyrrolidine ring of the nicotine molecule can significantly influence its interaction with nAChRs. Studies on various pyrrolidine-substituted analogs suggest that substitutions at the 3'-position can lead to a decrease in binding potency. However, without specific data on 3'-hydroxymethyl and related derivatives, such as 3'-acyloxymethylnicotine, these remain general extrapolations.

A thorough investigation into the mechanism of action of 3'-Hydroxymethylnicotine derivatives would necessitate a multi-faceted approach, including:

-

Chemical Synthesis and Characterization: Development and optimization of synthetic routes to produce a series of 3'-hydroxymethylnicotine and 3'-acyloxymethylnicotine derivatives with high purity. This would involve detailed structural elucidation using techniques such as NMR and mass spectrometry.

-

In Vitro Pharmacological Profiling:

-

Receptor Binding Assays: To determine the binding affinities (Kᵢ values) of these derivatives for a panel of nAChR subtypes (e.g., α4β2, α7, α3β4). This would typically involve competitive radioligand binding assays using membranes from cells expressing specific nAChR subtypes.

-

Functional Assays: To characterize the functional activity of these compounds as agonists, partial agonists, or antagonists at various nAChR subtypes. This would involve techniques such as two-electrode voltage clamp electrophysiology in Xenopus oocytes or patch-clamp recordings in mammalian cell lines to measure ion channel gating, as well as functional assays measuring downstream signaling events like calcium influx. These studies would yield crucial data on potency (EC₅₀ or IC₅₀ values) and efficacy.

-

-

In Vivo Studies: To evaluate the physiological and behavioral effects of promising candidates in animal models. This could include assessing their impact on cognition, anxiety, depression, and addiction-related behaviors.

The lack of publicly accessible data in these areas hinders the ability to construct a detailed technical guide on the mechanism of action of 3'-Hydroxymethylnicotine derivatives. The scientific community would greatly benefit from research dedicated to this specific class of compounds. Such studies would not only fill a critical knowledge void but could also pave the way for the development of novel and more selective nAChR modulators with improved therapeutic profiles.

Until such dedicated research is conducted and published, any discussion on the mechanism of action of 3'-Hydroxymethylnicotine derivatives remains speculative and based on inferences from related but distinct nicotine analogs. The field awaits pioneering work to illuminate the pharmacological properties of this intriguing, yet poorly understood, class of compounds.

A Comprehensive Technical Guide to the Physicochemical Properties of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate, a nicotine analog of interest in pharmaceutical research and development. In the absence of extensive published data for this specific molecule, this document serves as a detailed methodological framework for its characterization. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. The guide covers the elucidation of chemical identity and structure, solid-state and solution-state characterization, and stability assessment. By synthesizing established analytical techniques with the underlying scientific principles, this whitepaper aims to be an authoritative resource for the comprehensive evaluation of this and similar pharmaceutical salt forms.

Introduction: The Critical Role of Salt Selection in Drug Development

The transformation of an active pharmaceutical ingredient (API) into a salt form is a fundamental strategy in drug development to optimize its physicochemical and biopharmaceutical properties. The choice of the counter-ion can profoundly influence a drug's solubility, dissolution rate, stability, hygroscopicity, and manufacturability, without altering its intrinsic pharmacological activity.[1][2] Hemisuccinate esters are often employed to enhance the aqueous solubility of poorly soluble parent compounds, a critical factor for achieving desired bioavailability. This guide focuses on rac-trans-3'-Hydroxymethylnicotine Hemisuccinate, a derivative of nicotine, and outlines the necessary experimental investigations to fully characterize this salt form for potential therapeutic applications. Understanding these properties is paramount for formulation development, ensuring product quality, and meeting regulatory requirements.

Chemical Identity and Structural Elucidation

A definitive confirmation of the chemical structure and purity of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate is the foundational step in its characterization. A combination of spectroscopic and chromatographic techniques is essential for an unambiguous assignment.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure. The proton NMR spectrum should show characteristic signals for the pyridine and pyrrolidine rings of the nicotine moiety, the hydroxymethyl group, and the succinate counter-ion. The integration of these signals should be consistent with the stoichiometry of the salt. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to confirm the connectivity of the atoms.[3][4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which should correspond to its elemental composition (C₁₅H₂₀N₂O₄).[5] Fragmentation patterns observed in tandem MS (MS/MS) can provide further structural confirmation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the molecule. Key vibrational bands to be expected include those for the C=O of the ester and carboxylic acid groups of the hemisuccinate, as well as the characteristic vibrations of the aromatic pyridine ring.

Chromatographic Purity Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of the compound and for its quantification in subsequent experiments.[6][7][8][9]

Experimental Protocol: HPLC Method for Purity Determination

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often preferred to separate the API from potential impurities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH adjusted) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of the compound, typically around 260 nm for nicotine analogs.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

-

Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Solid-State Characterization

The solid-state properties of a pharmaceutical salt are critical for its handling, processing, and stability.

Melting Point

The melting point is a key indicator of the purity and identity of a crystalline solid.

Experimental Protocol: Capillary Melting Point Determination [10][11][12][13][14]

-

Sample Preparation: Finely powder the dry sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.

-

Instrumentation: Use a calibrated melting point apparatus.

-

Heating Rate: Heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. This range is the melting point.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline form of a substance. The resulting diffraction pattern is a unique fingerprint of a specific crystalline solid. This is crucial for identifying different polymorphs, which can have different physicochemical properties.

Solution-State Characterization

The behavior of the compound in solution dictates its absorption and bioavailability.

Aqueous Solubility

Equilibrium solubility is a fundamental property that influences the dissolution rate and absorption of a drug.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method) [15][16][17][18]

-

Medium Preparation: Prepare buffers at different physiological pH values (e.g., 1.2, 4.5, and 6.8).

-

Sample Addition: Add an excess amount of the compound to a known volume of each buffer in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (typically 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as the HPLC method described in section 2.2.

Determination of pKa

The pKa, or acid dissociation constant, is a critical parameter that governs the extent of ionization of a molecule at a given pH. This, in turn, affects its solubility, permeability, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration for pKa Determination [19][20][21][22][23]

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value can be determined from the midpoint of the buffer region in the titration curve or by analyzing the first and second derivatives of the curve.

Stability Assessment

A stability-indicating method is essential to understand how the quality of the drug substance varies under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products and to demonstrate the specificity of the analytical method.

Experimental Protocol: Forced Degradation Studies [6][7][8][24]

-

Stress Conditions: Expose the compound (in solid state and in solution) to various stress conditions, including:

-

Acidic: e.g., 0.1 M HCl at 60 °C for 24 hours.

-

Basic: e.g., 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative: e.g., 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: e.g., 80 °C for 48 hours.

-

Photolytic: Expose to UV and visible light as per ICH guidelines.

-

-

Analysis: Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method.

-

Evaluation: The chromatograms are evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Data Summary (Illustrative)

Due to the limited publicly available experimental data for rac-trans-3'-Hydroxymethylnicotine Hemisuccinate, the following table presents a set of plausible, illustrative data that a researcher might expect to obtain.

| Physicochemical Parameter | Illustrative Value/Result |

| Chemical Formula | C₁₅H₂₀N₂O₄ |

| Molecular Weight | 292.33 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 145-150 °C |

| Aqueous Solubility (37 °C) | |

| pH 1.2 | > 50 mg/mL |

| pH 4.5 | ~ 35 mg/mL |

| pH 6.8 | ~ 20 mg/mL |

| pKa | pKa₁: ~4.5 (Succinate), pKa₂: ~8.5 (Pyrrolidine N) |

| HPLC Purity | > 99.5% |

Visualizations

Chemical Structure

Caption: General workflow for the physicochemical characterization of a new pharmaceutical salt.

Experimental Setup for Solubility Determination

Caption: Schematic of the shake-flask method for equilibrium solubility determination.

Conclusion

While specific experimental data on rac-trans-3'-Hydroxymethylnicotine Hemisuccinate remains to be published, this technical guide provides a robust and comprehensive framework for its complete physicochemical characterization. By following the detailed protocols outlined for structural elucidation, solid-state analysis, solution-state behavior, and stability assessment, researchers can generate the critical data necessary for informed decision-making in the drug development process. The principles and methodologies described herein are broadly applicable to the characterization of other novel pharmaceutical salts, underscoring the importance of a systematic and thorough approach to understanding the fundamental properties of new chemical entities.

References

-

Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP–HPLC. [Link]

-

Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

-

Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Stability indicating HPLC method development - a review. ResearchGate. [Link]

-

A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Publications. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. National Institutes of Health. [Link]

-

2.2.14. Melting point - capillary method. uspbpep.com. [Link]

-

Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. UniTo. [Link]

-

Melting Point Determination / General Tests. [Link]

-

Annex 4. World Health Organization (WHO). [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

-

usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

-

Solid-state characterization of novel active pharmaceutical ingredients: Cocrystal of a salbutamol hemiadipate salt with adipic acid (2:1:1) and salbutamol hemisuccinate salt. CORA. [Link]

-

Solid-state characterization of novel active pharmaceutical ingredients: cocrystal of a salbutamol hemiadipate salt with adipic acid (2:1:1) and salbutamol hemisuccinate salt. PubMed. [Link]

-

USP 741 Melting Point or Range. Scribd. [Link]

-

Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

-

2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

-

A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. National Institutes of Health. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

-

WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Development of Methods for the Determination of pKa Values. National Institutes of Health. [Link]

-

Chapter 4 – Chemical properties of nicotine and other tobacco-related compounds. [Link]

-

A Study of Structure and Dynamics in Hydrated Active Pharmaceutical Ingredients. [Link]

-

Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed Tobacco Alkaloid in Tobacco and Tobacco Products. PDXScholar. [Link]

-

Physico-Chemical Properties of Nicotine and Nicotine-Bitterness Inhibitor Mixtures in Aqueous Solution and the Role of Water in their Taste. ResearchGate. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Synthesis and evaluation of nicotine analogs as neuronal nicotinic acetylcholine receptor ligands. PubMed. [Link]

-

Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. [Link]

-

Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. ResearchGate. [Link]

-

Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. [Link]

-

Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. National Institutes of Health. [Link]

Sources

- 1. sci-hub.se [sci-hub.se]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unito.it [iris.unito.it]

- 6. ijtrd.com [ijtrd.com]

- 7. ijtsrd.com [ijtsrd.com]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. thinksrs.com [thinksrs.com]

- 11. uspbpep.com [uspbpep.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. uspbpep.com [uspbpep.com]

- 14. scribd.com [scribd.com]

- 15. who.int [who.int]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 18. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 23. scispace.com [scispace.com]

- 24. scispace.com [scispace.com]

The Analytical Standard: A Deep Dive into the Role of 3'-Hydroxymethylnicotine Hemisuccinate in Nicotine Metabolism Studies

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide serves as an in-depth resource for scientists engaged in the study of nicotine metabolism. It provides a detailed exploration of 3'-Hydroxymethylnicotine Hemisuccinate, a critical reference standard, and outlines its application in robust analytical methodologies. This document is designed to provide both the foundational knowledge and the practical insights necessary for designing and executing rigorous experiments in this field.

Introduction: The Imperative to Understand Nicotine's Metabolic Pathways

Nicotine, the principal psychoactive alkaloid in tobacco, undergoes complex and extensive metabolism, primarily in the liver. The study of these metabolic pathways is of paramount importance for several key reasons:

-

Pharmacological and Toxicological Assessment: The metabolic fate of nicotine is intrinsically linked to its pharmacological effects and the toxicity profile of its various metabolites.

-

Individual Variability in Response: Differences in metabolic rates, largely governed by genetic polymorphisms in metabolic enzymes, contribute significantly to inter-individual variations in smoking behavior, nicotine dependence, and the efficacy of smoking cessation therapies.

-

Biomarker Discovery: Nicotine metabolites serve as crucial biomarkers for quantifying tobacco exposure and for phenotyping enzyme activity, such as that of Cytochrome P450 2A6 (CYP2A6).

The primary metabolic route for nicotine is the C-oxidation pathway, leading to the formation of cotinine, which is then further metabolized to trans-3'-hydroxycotinine. The ratio of trans-3'-hydroxycotinine to cotinine is a widely accepted biomarker for the rate of nicotine metabolism. Accurate quantification of these metabolites is therefore essential, necessitating the use of high-purity, well-characterized analytical standards. 3'-Hydroxymethylnicotine Hemisuccinate serves as a key synthetic reference material for hydroxylated nicotine metabolites, enabling their precise measurement in complex biological matrices.

Physicochemical Profile of 3'-Hydroxymethylnicotine Hemisuccinate

3'-Hydroxymethylnicotine Hemisuccinate is a derivative of a nicotine metabolite where the hydroxyl group is esterified with succinic acid. This "hemisuccinate" modification enhances the compound's stability and solubility, making it an ideal analytical standard.

Table 1: Physicochemical Properties of 3'-Hydroxymethylnicotine Hemisuccinate

| Property | Value | Significance in Research Applications |

| Molecular Formula | C15H20N2O4 | Essential for calculating exact molar concentrations for standard solutions. |

| Molecular Weight | 292.33 g/mol | Critical for the accurate preparation of stock solutions and calibration standards by weight. |

| CAS Number | 1207282-59-4 | Provides a unique identifier for ensuring the correct chemical entity is being used.[1] |

| Appearance | Solid | Allows for precise weighing and handling for the preparation of analytical standards. |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO) and aqueous solutions. | The hemisuccinate moiety generally improves aqueous solubility compared to the free base, facilitating its use in biological buffers and mobile phases for liquid chromatography. |

| Stability | Generally stable under standard laboratory storage conditions. | The stability of the nicotine metabolite ratio in biological samples has been demonstrated over time, suggesting the inherent stability of the analytes themselves under proper storage.[2][3][4] For long-term storage, it is recommended to store the solid compound and stock solutions at low temperatures (e.g., -20°C) to minimize degradation. |

Core Applications in Nicotine Metabolism Research

The principal application of 3'-Hydroxymethylnicotine Hemisuccinate is as a certified reference material for the accurate quantification of hydroxylated nicotine metabolites in various biological samples.

In Vitro Metabolism Studies: Elucidating Enzymatic Mechanisms

In vitro systems, such as human liver microsomes (HLMs), are indispensable tools for identifying the enzymes responsible for specific metabolic transformations. 3'-Hydroxymethylnicotine Hemisuccinate is crucial for developing and validating analytical methods to measure metabolite formation in these assays.

Experimental Workflow: CYP450 Phenotyping of Nicotine Metabolism

This workflow outlines a typical experiment to identify the specific CYP450 isozymes involved in nicotine hydroxylation.

Caption: Workflow for identifying CYP450 enzymes in nicotine metabolism.

Detailed Protocol: In Vitro Nicotine Incubation with Human Liver Microsomes

-

Preparation of Standard Curve:

-

Prepare a stock solution of 3'-Hydroxymethylnicotine Hemisuccinate in methanol.

-

Perform serial dilutions in a suitable buffer (e.g., 50% methanol in water) to create a series of calibration standards with concentrations spanning the expected range of the metabolite in the assay.

-

-

Incubation:

-

In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (typically 0.5-1.0 mg/mL final protein concentration), and nicotine at the desired concentration.

-

For inhibitor studies, include a specific CYP450 inhibitor in separate incubations.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding an NADPH regenerating system.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Sample Processing:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method. The standard curve prepared from 3'-Hydroxymethylnicotine Hemisuccinate is used to quantify the amount of the corresponding hydroxylated metabolite formed.

-

Table 2: Representative LC-MS/MS Parameters for Nicotine Metabolite Analysis

| Parameter | Typical Conditions |

| LC Column | C18 or Phenyl-Hexyl column (e.g., 75 mm x 4.6 mm, 3.5 µm)[5] |

| Mobile Phase A | Water with 0.15% formic acid[5] |

| Mobile Phase B | Methanol with 0.3% formic acid[5] |

| Gradient | A suitable gradient from a low to a high percentage of organic phase.[5] |

| Flow Rate | 0.30 mL/min[5] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 193.1 (for 3-hydroxycotinine, a related hydroxylated metabolite)[5] |

| Product Ion (m/z) | 80.1 (for 3-hydroxycotinine, a related hydroxylated metabolite)[5] |

Note: The exact mass transitions for 3'-Hydroxymethylnicotine would need to be determined empirically but would be analogous to other hydroxylated nicotine metabolites.

In Vivo Pharmacokinetic Studies: Characterizing Metabolite Disposition

3'-Hydroxymethylnicotine Hemisuccinate is essential for quantifying the formation and elimination of hydroxylated nicotine metabolites in preclinical and clinical pharmacokinetic studies.

Experimental Workflow: Rodent Pharmacokinetic Study

Caption: Workflow for a typical preclinical pharmacokinetic study of nicotine.

Detailed Protocol: Bioanalysis of Plasma Samples

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of 3'-Hydroxymethylnicotine Hemisuccinate in methanol.

-

Spike blank rodent plasma with known concentrations of the standard to prepare calibration standards and QC samples at low, medium, and high concentrations.

-

-

Sample Preparation:

-

To an aliquot of plasma sample, standard, or QC, add an internal standard (ideally a stable isotope-labeled analog).

-

Precipitate proteins by adding a sufficient volume of cold acetonitrile.

-

Vortex and centrifuge the samples.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system.

-

Quantify the concentration of the hydroxylated metabolite in the unknown samples by interpolating their response against the calibration curve generated from the plasma standards.

-

-

Pharmacokinetic Analysis:

-

Plot the mean plasma concentrations at each time point versus time.

-

Use pharmacokinetic software to calculate key parameters such as the area under the curve (AUC), maximum concentration (Cmax), and elimination half-life (t1/2).

-

Conclusion

3'-Hydroxymethylnicotine Hemisuccinate is a vital tool for researchers in the fields of drug metabolism, toxicology, and pharmacology. Its use as a high-purity analytical standard is fundamental to the accurate and reproducible quantification of hydroxylated nicotine metabolites. The protocols and workflows outlined in this guide provide a framework for the application of this critical reagent in both in vitro and in vivo studies, ultimately contributing to a more comprehensive understanding of nicotine's complex metabolic fate.

References

- Toronto Research Chemicals. (n.d.). rac-trans-3'-Hydroxymethylnicotine Hemisuccinate.

- Dempsey, D., Tutka, P., Jacob, P., Allen, F., Schoedel, K., Tyndale, R. F., & Sellers, E. M. (2004). Stability of the nicotine metabolite ratio in ad libitum and reducing smokers. Cancer Epidemiology, Biomarkers & Prevention, 13(6), 1396–1400.

- Gubner, N. R., Benowitz, N. L., & St. Helen, G. (2018). Stability of the Nicotine Metabolite Ratio in Smokers of Progressively Reduced Nicotine Content Cigarettes. Nicotine & Tobacco Research, 20(5), 586–590.

- Toronto Research Chemicals Inc. (n.d.). About Us.

- Liu, A., Zhang, Y., & Wang, Y. (2024). Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application.

- Ho, M. K., Mwenifumbo, J. C., Al Koudsi, N., & Tyndale, R. F. (2008). Stability of the nicotine metabolite ratio in ad libitum and reducing smokers. Cancer Epidemiology, Biomarkers & Prevention, 17(6), 1396–1400.

Sources

- 1. rac-trans 3’-Hydroxymethylnicotine Hemisuccinate | 1207282-59-4 [m.chemicalbook.com]

- 2. Stability of the Nicotine Metabolite Ratio in Ad Libitum and Reducing Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Stability of the nicotine metabolite ratio in smokers of progressively reduced nicotine content cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to rac-trans-3'-Hydroxymethylnicotine Hemisuccinate: A Novel Hapten for Nicotine Biomarker Development

Executive Summary: The accurate assessment of nicotine exposure is critical for clinical diagnostics, smoking cessation programs, and public health research. While cotinine has long been the gold standard biomarker, the development of more nuanced immunological assays requires specific haptens for antibody production. This guide details the scientific rationale, synthesis, and application of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate, a key derivative for creating immunogens to produce antibodies against nicotine and its metabolites. We explore the metabolic basis for selecting 3'-hydroxymethylnicotine as a target and provide a technical overview of the analytical methods used for its quantification.

The Evolving Landscape of Nicotine Biomarkers

The quantification of nicotine exposure is fundamental to understanding tobacco use and its health consequences.[1] For decades, cotinine, the primary metabolite of nicotine, has been the preferred biomarker due to its longer half-life compared to the parent compound.[1][2] However, a more detailed picture of nicotine metabolism can provide deeper insights into individual differences in smoking behavior, addiction susceptibility, and cancer risk.[2][3]

Beyond Cotinine: The Value of Minor Metabolites

Nicotine metabolism is a complex process primarily mediated by the cytochrome P450 enzyme system, particularly CYP2A6.[3][4][5] This enzyme converts nicotine to cotinine, and further metabolizes cotinine to other compounds, including trans-3'-hydroxycotinine (3HC).[3][4] The ratio of 3HC to cotinine (the Nicotine Metabolite Ratio, or NMR) is now a widely used phenotypic biomarker for CYP2A6 activity, helping to classify individuals as slow, normal, or fast metabolizers of nicotine.[3][6][7] This classification has significant implications for tailoring smoking cessation therapies.[4][8]

This focus on metabolic pathways highlights the utility of exploring other nicotine metabolites. trans-3'-Hydroxymethylnicotine is another such metabolite, formed through the hydroxylation of the N-methyl group of nicotine. While less abundant than cotinine, its unique structure presents an opportunity for developing highly specific antibodies that can be used in targeted immunoassays.

The Metabolic Pathway

The metabolic conversion of nicotine is a critical process that dictates the half-life and clearance of the compound. The CYP2A6 enzyme, located primarily in the liver, is responsible for approximately 90% of nicotine's initial metabolism.[3] The pathway leading to the formation of key metabolites is illustrated below.

The Hapten Concept: Enabling Immunological Detection

Small molecules like nicotine and its metabolites are generally not immunogenic on their own; they cannot induce an immune response. To produce antibodies against them, they must first be chemically coupled to a larger carrier molecule, typically a protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). In this context, the small molecule is called a hapten .[9]

The Role of Hemisuccinate Derivatization

A critical step in creating a hapten is to introduce a reactive functional group that can be used to link it to the carrier protein. rac-trans-3'-Hydroxymethylnicotine possesses a primary alcohol group, which is not ideal for direct conjugation.

This is where derivatization with succinic anhydride to form a hemisuccinate ester is employed. This reaction converts the hydroxyl group into a carboxylic acid. The terminal carboxyl group of the hemisuccinate linker can then be readily coupled to primary amine groups (e.g., from lysine residues) on the carrier protein using standard carbodiimide chemistry (e.g., EDC/NHS).

The resulting molecule, rac-trans-3'-Hydroxymethylnicotine Hemisuccinate , is an ideal hapten for producing antibodies specific to the 3'-hydroxymethylnicotine structure.[10][11]

Analytical Methodologies for Quantification

While the hemisuccinate derivative is crucial for immunoassay development, the gold standard for quantitative analysis of nicotine and its metabolites in biological fluids remains Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][8][12][13]

Gold Standard: LC-MS/MS Quantification

LC-MS/MS offers unparalleled sensitivity and specificity, allowing for the simultaneous measurement of multiple analytes in a single run.[4][8][14] This is particularly useful for determining the Nicotine Metabolite Ratio (NMR).[3][6]

Table 1: Comparison of Nicotine Biomarkers

| Biomarker | Typical Half-Life | Primary Use | Common Biofluid |

| Nicotine | ~2 hours | Immediate exposure | Plasma, Saliva |

| Cotinine | ~16-20 hours | Standard exposure biomarker[1] | Plasma, Urine, Saliva |

| trans-3'-Hydroxycotinine | ~6-7 hours[7] | NMR calculation for CYP2A6 phenotyping[7] | Plasma, Urine |

| 3'-Hydroxymethylnicotine | Variable | Research, specific immunoassay target | Urine |

Sample Preparation and LC-MS/MS Protocol

The following is a generalized protocol for the extraction and analysis of nicotine metabolites from human serum or plasma, based on established methodologies.[12][13]

Objective: To quantify nicotine, cotinine, and trans-3'-hydroxycotinine in human serum.

Materials:

-

Human serum samples

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ammonium Formate

-

Formic Acid

-

Internal Standards (IS): Deuterated analogs (e.g., Cotinine-d3, 3HC-d3)

-

Centrifuge, Nitrogen evaporator

-

LC-MS/MS system with ESI source

Protocol Steps:

-

Sample Spiking: To 100 µL of serum in a microcentrifuge tube, add 10 µL of the internal standard mixture. Vortex briefly.

-

Protein Precipitation: Add 500 µL of ice-cold acetonitrile to the sample.[12] Vortex vigorously for 1 minute to precipitate proteins.

-

Rationale: Acetonitrile is a highly effective solvent for disrupting the hydration shell around proteins, causing them to aggregate and precipitate out of solution, thereby releasing the analytes into the supernatant.

-

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[12]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.[12]

-

Rationale: This step concentrates the analytes and allows for reconstitution in a solvent that is compatible with the initial mobile phase of the LC method, improving chromatographic peak shape.

-

-

Reconstitution: Reconstitute the dried residue in 150 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[12] Vortex and transfer to an autosampler vial.

-

LC-MS/MS Analysis:

-

Column: A C18 or Phenyl-Hexyl column is typically used.[13]

-

Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.

-

Mobile Phase B: 10 mM Ammonium Formate in Methanol with 0.1% Formic Acid.

-

Gradient: A typical gradient runs from 5% B to 95% B over several minutes to elute analytes of varying polarities.

-

Detection: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.

-

Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific fragmentation reaction for each target molecule, filtering out background noise.

-

Validation Parameters: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established bioanalytical guidelines.[14] Published methods report LOQs in the range of 0.02 to 0.5 ng/mL for these metabolites in plasma and serum.[8][12]

Conclusion and Future Directions

rac-trans-3'-Hydroxymethylnicotine Hemisuccinate serves as a specialized but critical chemical tool. Its primary application is not as a direct biomarker for routine analysis, but as a hapten essential for the development of novel immunoassays.[10][11] These assays can be designed for high-throughput screening or for specific detection of nicotine metabolites that may not be covered by standard cotinine tests. By enabling the production of specific antibodies, this compound allows researchers to create new diagnostic tools that can further unravel the complexities of nicotine metabolism and its impact on human health. Future work may focus on developing monoclonal antibodies with even higher affinity and specificity, leading to more sensitive and robust point-of-care testing devices.

References

-

Murphy, S. E., et al. (2013). Cotinine and trans 3'-hydroxycotinine in dried blood spots as biomarkers of tobacco exposure and nicotine metabolism. Journal of Exposure Science & Environmental Epidemiology. Available at: [Link]

-

Benowitz, N. L., et al. (2011). Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry. Journal of Chromatography B. Available at: [Link]

-

Benowitz, N. L., et al. (2002). Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking. British Journal of Clinical Pharmacology. Available at: [Link]

-

Tanner, J. A., et al. (2015). Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation. Cancer Epidemiology, Biomarkers & Prevention. Available at: [Link]

-

Jacob, P., et al. (1990). Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine. Journal of Medicinal Chemistry. Available at: [Link]

-

Al-Zoubi, M., et al. (2023). Metabolism of nicotine to its main metabolites cotinine and trans-3... ResearchGate. Available at: [Link]

- Hama, T., et al. (1982). Immunochemical assay reagent for the determination of haptens, and assay method therewith. Google Patents (US4341758A).

-

Tanner, J. A., et al. (2015). Nicotine metabolite ratio (3-hydroxycotinine/cotinine) in plasma and urine by different analytical methods and laboratories: implications for clinical implementation. Cancer Epidemiology, Biomarkers & Prevention. Available at: [Link]

-

Jacob, P., et al. (2011). Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity. Journal of Chromatography B. Available at: [Link]

-

Shulgin, A. T., & Jacob, P. (1990). A convenient synthesis of trans-3'-hydroxycotinine, a major nicotine metabolite found in the urine of tobacco users. Chemical Research in Toxicology. Available at: [Link]

-

Lu, X. (2021). Analysis of Nicotine Metabolites in Three Ethnic Groups. University Digital Conservancy, University of Minnesota. Available at: [Link]

-

Renner, B., et al. (1984). Preparation of 11 alpha-hemisuccinyl-progesterone for immunological purposes and structural determination of the hapten. The Journal of Steroid Biochemistry. Available at: [Link]

-

Li, X., et al. (2024). Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application. National Institutes of Health (PMC). Available at: [Link]

-

Mallock, N., et al. (2020). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS. ResearchGate. Available at: [Link]

-

Ziv, O., et al. (2016). The effect of haptens on protein-carrier immunogenicity. National Institutes of Health (PMC). Available at: [Link]

-

BEVITAL AS (n.d.). Trans-3'-hydroxycotinine. BEVITAL AS. Available at: [Link]

-

Wehmeyer, K. R., et al. (1986). Electrochemical investigation of hapten-antibody interactions by differential pulse polarography. Journal of Immunological Methods. Available at: [Link]

-

Kalogris, C., et al. (2022). UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. National Institutes of Health (PMC). Available at: [Link]

Sources

- 1. Cotinine and trans 3'-hydroxycotinine in dried blood spots as biomarkers of tobacco exposure and nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nicotine metabolite ratio (3-hydroxycotinine/cotinine) in plasma and urine by different analytical methods and laboratories: implications for clinical implementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trans-3'-hydroxycotinine - BEVITAL AS [bevital.no]

- 8. Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. rac-trans 3’-Hydroxymethylnicotine Hemisuccinate [cymitquimica.com]

- 12. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Stability Assessment of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro stability of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate. The methodologies detailed herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK), offering a robust approach to characterizing the stability profile of this nicotine derivative.

Introduction: Understanding the Molecule and the Imperative of Stability Testing

rac-trans-3'-Hydroxymethylnicotine Hemisuccinate is a derivative of nicotine, a class of compounds with significant pharmacological interest. Its chemical structure (C15H20N2O4) features a hemisuccinate ester linkage, a critical determinant of its stability in biological systems.[1][2][3][4] In early-stage drug discovery, a thorough understanding of a compound's in vitro stability is paramount. It provides crucial insights into its likely in vivo behavior, including its half-life, bioavailability, and potential for metabolic clearance. For a compound like rac-trans-3'-Hydroxymethylnicotine Hemisuccinate, which may be investigated for various therapeutic applications or as a tool for generating antibodies to nicotine, characterizing its stability is a foundational step.[1]

This guide will focus on two primary facets of in vitro stability: metabolic stability in the presence of liver enzymes and chemical stability in plasma. These assessments help to identify potential liabilities in the molecular structure, guiding further development and optimization.

Predicted Degradation Pathways: A Mechanistic Perspective

The chemical structure of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate suggests two primary routes of in vitro degradation:

-

Enzymatic Hydrolysis of the Hemisuccinate Ester: Ester-containing compounds are particularly susceptible to hydrolysis by carboxylesterases, which are abundant in plasma and liver microsomes.[5][6][7][8] This enzymatic cleavage would release 3'-Hydroxymethylnicotine and succinic acid. The rate of this hydrolysis is a key parameter to determine, as it will dictate the systemic exposure to the parent compound and the rate of formation of its primary metabolite.

-

Oxidative Metabolism of the Nicotine Core: The nicotine-like core of the molecule is a likely substrate for cytochrome P450 (CYP) enzymes, primarily located in the liver.[9][10] The major enzyme responsible for nicotine metabolism in humans is CYP2A6, which catalyzes the formation of cotinine.[9][10] Similar oxidative metabolism can be anticipated for rac-trans-3'-Hydroxymethylnicotine Hemisuccinate, potentially at the pyrrolidine ring.

The interplay of these two pathways will define the overall in vitro stability of the molecule.

Experimental Protocols for In Vitro Stability Assessment

A multi-faceted experimental approach is necessary to comprehensively evaluate the in vitro stability of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate. The following sections detail the protocols for plasma stability and liver microsomal stability assays.

Plasma Stability Assay

Objective: To determine the rate of hydrolysis of the hemisuccinate ester in the presence of plasma enzymes.

Rationale: Plasma contains a variety of esterases that can rapidly cleave ester bonds.[5][6][7] This assay is critical for understanding the stability of the compound in circulation and for interpreting data from other in vitro and in vivo studies.[11]

Experimental Workflow:

Caption: Workflow for the plasma stability assay.

Detailed Protocol:

-

Prepare Stock Solution: Prepare a 10 mM stock solution of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate in dimethyl sulfoxide (DMSO).

-

Incubation: In a 96-well plate, incubate the test compound at a final concentration of 1 µM with plasma (human, rat, mouse, etc.) at 37°C.[6][11] The final DMSO concentration should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.

-

Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[5][6]

-

Reaction Termination: Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[5][12] This step also serves to precipitate plasma proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[5][12]

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][12]

-

Data Analysis: Determine the half-life (t1/2) of the compound in plasma by plotting the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the rate constant of degradation.

Data Presentation:

| Time (minutes) | % Remaining (Mean ± SD) |

| 0 | 100 |

| 5 | |

| 15 | |

| 30 | |

| 60 | |

| 120 | |

| Half-life (t1/2) | [Calculated Value] |

Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of the compound in the presence of liver microsomal enzymes, primarily cytochrome P450s.[13][14][15]

Rationale: The liver is the primary site of drug metabolism.[15] Liver microsomes contain a high concentration of drug-metabolizing enzymes and are a standard in vitro model to predict hepatic clearance.[13][15][16]

Experimental Workflow:

Caption: Workflow for the liver microsomal stability assay.

Detailed Protocol:

-

Prepare Solutions: Prepare a stock solution of the test compound in DMSO. Also, prepare a suspension of liver microsomes (from human, rat, mouse, etc.) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[14]

-

Pre-incubation: In a 96-well plate, pre-incubate the test compound (e.g., 1 µM final concentration) with the liver microsomes (e.g., 0.5 mg/mL protein concentration) at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.[14][17]

-

Initiate Reaction: Initiate the metabolic reaction by adding a solution of the cofactor NADPH (final concentration e.g., 1 mM).[14][15] Include a control incubation without NADPH to assess non-NADPH dependent degradation.[14][17]

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[15][17]

-

Reaction Termination: Stop the reaction by adding a cold organic solvent with an internal standard.[15][17]

-

Centrifugation: Centrifuge the samples to pellet the microsomes.[15]

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

-

Data Analysis: Calculate the half-life (t1/2) and in vitro intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[14][17]

Data Presentation:

| Time (minutes) | % Remaining (+NADPH) | % Remaining (-NADPH) |

| 0 | 100 | 100 |

| 5 | ||

| 15 | ||

| 30 | ||

| 45 | ||

| 60 | ||

| Half-life (t1/2) | [Calculated Value] | [Calculated Value] |

| Intrinsic Clearance (CLint) | [Calculated Value] | N/A |

Analytical Methodology: The Role of LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[18][19] For the analysis of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate and its potential metabolites, a robust LC-MS/MS method should be developed and validated.

Key Method Development Considerations:

-

Chromatographic Separation: A reversed-phase C18 column is a common starting point for separating nicotine-related compounds.[18][19] The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency.[18][19]

-

Mass Spectrometry Detection: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion) to monitor. This provides high selectivity and reduces background noise.

-

Internal Standard: The use of a suitable internal standard is crucial for accurate quantification. An ideal internal standard is a stable isotope-labeled version of the analyte. If this is not available, a structurally similar compound with similar chromatographic and ionization properties can be used.[18]

Interpretation of Results and Further Steps

The data generated from these in vitro stability assays will provide a comprehensive profile of the stability of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate.

-

High Plasma Instability: A short half-life in plasma would indicate rapid hydrolysis of the hemisuccinate ester. This may be desirable if the compound is intended as a pro-drug of 3'-Hydroxymethylnicotine. If the intact compound is the desired active entity, formulation strategies to protect the ester linkage may be necessary.

-

High Microsomal Instability: A short half-life in the presence of liver microsomes suggests that the compound is readily metabolized by hepatic enzymes. This would predict a high first-pass metabolism and rapid clearance in vivo.

-

Stability in the Absence of NADPH: Degradation in the absence of NADPH in the microsomal assay could indicate hydrolysis by microsomal esterases or instability under the assay conditions.

The results of these studies will guide the next steps in the development of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate, which may include lead optimization to improve stability, selection of appropriate species for in vivo studies, and the design of formulation strategies.

References

- AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol.

- CymitQuimica. (n.d.). rac-trans 3'-Hydroxymethylnicotine Hemisuccinate.

- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.

- Cyprotex. (n.d.). Microsomal Stability.

- BioDuro. (n.d.). ADME Microsomal Stability Assay.

- Guidechem. (n.d.). This compound N-Hydroxysuccinimide Ester 1207282-60-7.

- Pentel, P. R., et al. (2018). The nicotine-degrading enzyme NicA2 reduces nicotine levels in blood, nicotine distribution to brain, and nicotine discrimination and reinforcement in rats. Neuropsychopharmacology, 43(8), 1736-1744.

- Creative Bioarray. (n.d.). Microsomal Stability Assay.

- Wang, C., et al. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices.

- Biosynth. (n.d.). rac-trans 3′-Hydroxymethylnicotine Hemisuccinate.

- ChemicalBook. (n.d.). rac-trans-3'-Hydroxymethylnicotine hemisuccinate.

- ChemicalBook. (n.d.). This compound | 1207282-59-4.

- Creative Bioarray. (n.d.). Plasma Stability Assay.

- Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay.

- Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat.

- Cyprotex. (n.d.). Plasma Stability.

- Yu, H., et al. (2015). Molecular Mechanism of Nicotine Degradation by a Newly Isolated Strain, Ochrobactrum sp. Strain SJY1. Applied and Environmental Microbiology, 81(1), 272-281.

- Găman, M.-A., et al. (2023). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. International Journal of Molecular Sciences, 24(13), 10888.

- ResearchGate. (n.d.). Review of HPLC‐MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices.

- OAText. (2018). Nicotine degradation in smokers: will a new and potent enzymatic approach work where nicotine vaccines have failed?

- Domainex. (n.d.). Plasma Stability Assay.

- Gahlaut, A., & Gothwal, A. (2013). Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine.

- El-Hellani, A., et al. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. Molecules, 23(8), 2038.

- ResearchGate. (n.d.). Validation and application of a method for the determination of nicotine and five major metabolites in smokers' urine by solid-phase extraction and liquid chromatography-tandem mass spectrometry.

- Kim, S., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816.

- Jarho, P., et al. (2010). Preparation and Characterization of Inclusion Complexes of a Hemisuccinate Ester Prodrug of Δ9-Tetrahydrocannabinol with Modified Beta-Cyclodextrins. The AAPS Journal, 12(3), 324-333.

- Shigenaga, M. K., et al. (1993). In vitro and in vivo studies on the biotransformation of β-nicotyrine, a minor tobacco alkaloid. Chemical Research in Toxicology, 6(3), 333-343.

- Sener, A., & Malaisse, W. J. (1995). Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets. Biochemical and Molecular Medicine, 55(2), 131-137.

- Nagai, J., et al. (1988). Identification and characterization of hepatic carboxylesterases hydrolyzing hydrocortisone esters. Journal of Pharmacobio-Dynamics, 11(11), 766-775.

- Nakayama, H., et al. (1995). In vitro-in vivo correlations of human (S)-nicotine metabolism. Drug Metabolism and Disposition, 23(1), 123-129.

- Lee, D. W., et al. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. Scientific Reports, 9(1), 1641.

- da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2465.

- Ebling, W. F., et al. (1980). Hydrolysis of methylprednisolone hemisuccinate to methylprednisolone by a nonspecific carboxylesterase.

- Garrett, E. R. (1962). The Solvolysis of 21-Hydrocortisone Esters and Hemiesters. Journal of Medicinal Chemistry, 5(1), 112-120.

- Chocholouš, P., et al. (2014). Novel approach to the preparation of hemisuccinates of steroids bearing tertiary alcohol group. Steroids, 87, 84-89.

- BioIVT. (n.d.). Metabolic Stability Assay Services.

- Kumar, S., & S. (2018). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. In Mass Spectrometry in Drug Discovery and Development. IntechOpen.

- Hukkanen, J., et al. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (169), 29-64.

- Kuchar, M., et al. (2024). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. Journal of Forensic Sciences, 69(5), 1799-1814.

- Gmunder, F. K., & L. (1990). Hydrolysis of 2'-esters of erythromycin. Journal of Antimicrobial Chemotherapy, 25(5), 781-790.

- Higuchi, T., & L. (1953). Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I*.

Sources

- 1. rac-trans 3’-Hydroxymethylnicotine Hemisuccinate [cymitquimica.com]

- 2. labsolu.ca [labsolu.ca]

- 3. rac-trans-3'-Hydroxymethylnicotine hemisuccinate [chemicalbook.com]

- 4. rac-trans 3’-Hydroxymethylnicotine Hemisuccinate | 1207282-59-4 [m.chemicalbook.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. Plasma Stability Assay | Domainex [domainex.co.uk]

- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]